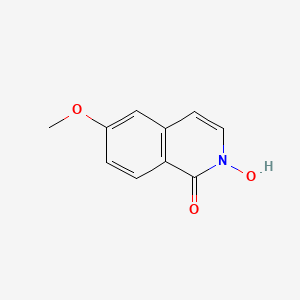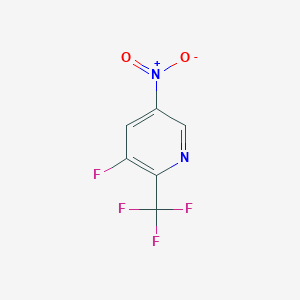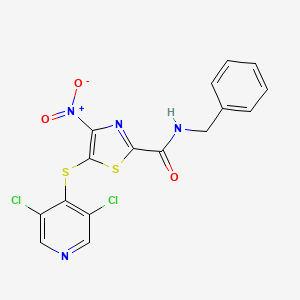![molecular formula C24H20Br3N B13124111 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine: is a complex organic compound with the molecular formula C24H20Br3N and a molecular weight of 562.13 g/mol . This compound is characterized by its unique structure, which includes three bromine atoms and four methyl groups attached to a quinolinoacridine core. It is known for its high melting point of 262-265°C and predicted boiling point of 556.1°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and brominating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atoms may be replaced or modified.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinoacridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolinoacridines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinolinoacridine core play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
3,3’,5,5’-Tetrabromobisphenol A: Another brominated compound with similar applications in industry.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A compound with a similar core structure used in research.
Uniqueness: 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine stands out due to its specific arrangement of bromine atoms and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
Propiedades
Fórmula molecular |
C24H20Br3N |
|---|---|
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
5,11,17-tribromo-8,8,14,14-tetramethyl-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C24H20Br3N/c1-23(2)16-9-13(25)5-7-20(16)28-21-8-6-14(26)10-17(21)24(3,4)19-12-15(27)11-18(23)22(19)28/h5-12H,1-4H3 |
Clave InChI |
VNSDQHDFILVCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=CC3=C2N(C4=C1C=C(C=C4)Br)C5=C(C3(C)C)C=C(C=C5)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


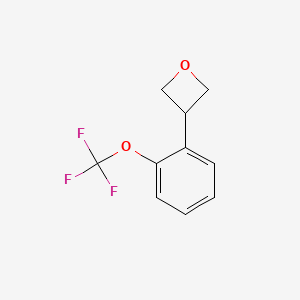
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)


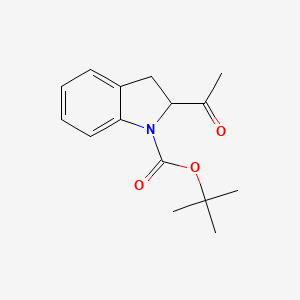
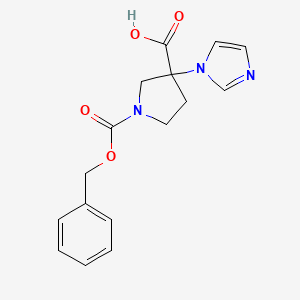

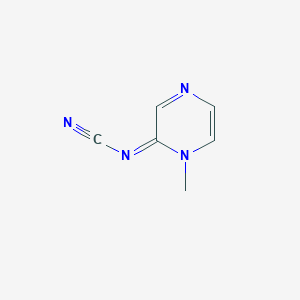

![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
